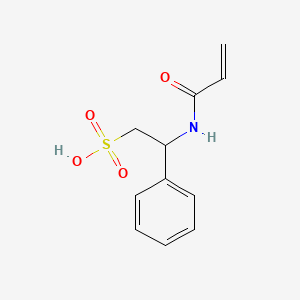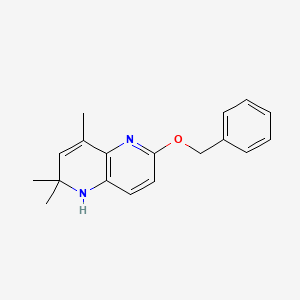![molecular formula C12H26NO3P B14151862 Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate CAS No. 89264-97-1](/img/structure/B14151862.png)
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is a chemical compound belonging to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide under heat to form the desired phosphonate. Another method involves the Kabachnik-Fields reaction, which is a one-pot multi-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds can improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions employed .
Scientific Research Applications
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is employed as a corrosion inhibitor and in the production of flame retardants.
Mechanism of Action
The mechanism of action of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, dimethyl phosphonate, and ethyl phosphonic acid. These compounds share the phosphonate functional group but differ in their specific structures and properties .
Uniqueness
Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is unique due to its specific structural features, including the presence of a dimethylamino group and an ethylbutenyl moiety.
Properties
CAS No. |
89264-97-1 |
|---|---|
Molecular Formula |
C12H26NO3P |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-ethyl-N,N-dimethylbut-1-en-1-amine |
InChI |
InChI=1S/C12H26NO3P/c1-7-11(8-2)12(13(5)6)17(14,15-9-3)16-10-4/h7-10H2,1-6H3 |
InChI Key |
QNLLXGCJMLJFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(N(C)C)P(=O)(OCC)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
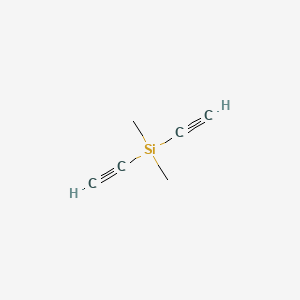


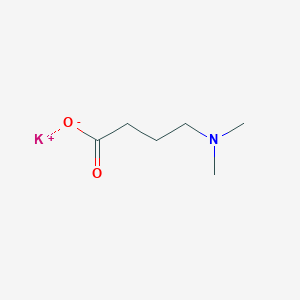
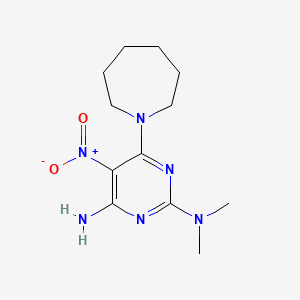

![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

